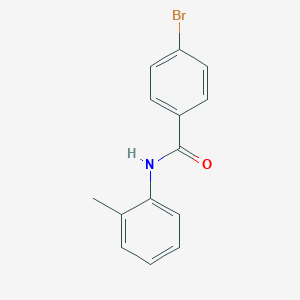

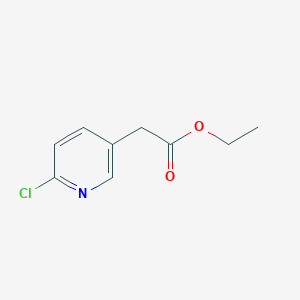

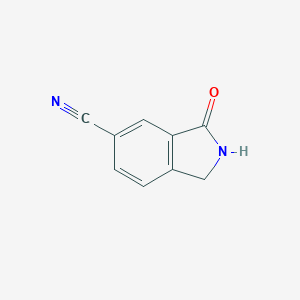

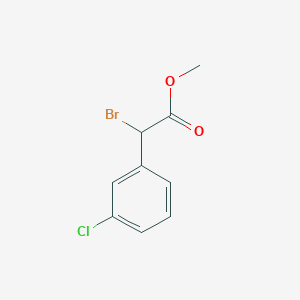

![molecular formula C13H16O4S B172212 Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate CAS No. 16768-98-2](/img/structure/B172212.png)

Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate

Descripción general

Descripción

Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate, commonly known as EMBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. EMBS belongs to the class of thioesters and is a derivative of butanoic acid.

Mecanismo De Acción

The mechanism of action of EMBS is primarily attributed to its ability to inhibit the activity of certain enzymes, particularly those involved in the biosynthesis of important biomolecules such as nucleic acids and proteins. EMBS achieves this by binding to the active site of the enzyme and preventing its normal function. The exact mechanism of action of EMBS varies depending on the specific enzyme targeted.

Biochemical and Physiological Effects

EMBS has been shown to have various biochemical and physiological effects, depending on the specific application and concentration used. In biochemistry, EMBS has been used to study the kinetics and mechanism of enzyme-catalyzed reactions. In medicinal chemistry, EMBS has been shown to inhibit the growth of cancer cells and induce cell death. In material science, EMBS has been used to synthesize nanoparticles with unique properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of EMBS is its versatility and potential applications in various fields of research. EMBS can be easily synthesized with high purity and yield, making it a suitable substrate for enzyme assays and other biochemical experiments. However, one of the limitations of EMBS is its potential toxicity at high concentrations, which can limit its use in certain applications.

Direcciones Futuras

For research on EMBS include investigating its potential applications in drug discovery, material science, and assessing its safety and efficacy as a therapeutic agent.

Aplicaciones Científicas De Investigación

EMBS has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, EMBS has been investigated as a potential drug candidate for the treatment of cancer and other diseases due to its ability to inhibit the activity of certain enzymes involved in disease progression. In biochemistry, EMBS has been used as a tool to study the mechanism of enzyme-catalyzed reactions and as a substrate for enzyme assays. In material science, EMBS has been explored for its potential applications in the synthesis of nanoparticles and other materials.

Propiedades

IUPAC Name |

ethyl 4-(3-methoxyphenyl)sulfanyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4S/c1-3-17-13(15)7-10(14)9-18-12-6-4-5-11(8-12)16-2/h4-6,8H,3,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHQCERRHFAQHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CSC1=CC=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618369 | |

| Record name | Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16768-98-2 | |

| Record name | Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

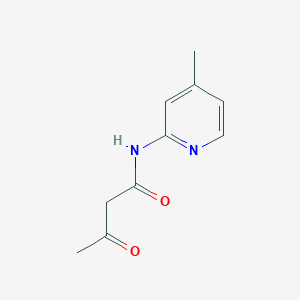

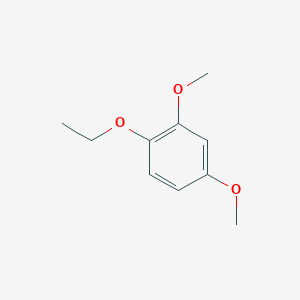

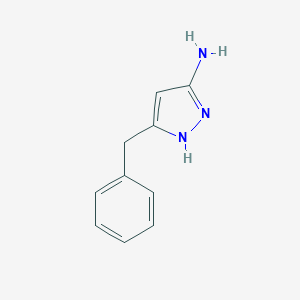

![Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1-](/img/structure/B172131.png)